N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-11(9(2)5-14-16)7-12-10-6-13-15(3)8-10/h5-6,8,12H,4,7H2,1-3H3 |
InChI Key |
ZOSWWGMZUUMJCA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The 1-ethyl-4-methyl-1H-pyrazole moiety is synthesized via cyclocondensation of hydrazines with 1,3-diketones. For example, ethyl acetoacetate reacts with ethylhydrazine in ethanol under reflux (78°C, 12 hours) to yield 1-ethyl-4-methyl-1H-pyrazole. Subsequent bromination at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C introduces a bromine atom for further functionalization.
The 1-methyl-1H-pyrazol-4-amine component is prepared by treating 4-nitro-1-methylpyrazole with hydrogen gas (1 atm) in the presence of a palladium-on-carbon catalyst (Pd/C, 5 wt%) in methanol at 25°C for 6 hours.
Alkylation and Amination
The brominated pyrazole intermediate undergoes nucleophilic substitution with 1-methyl-1H-pyrazol-4-amine. In a typical procedure:
-
Reagents : Bromopyrazole (1 equiv), 1-methyl-1H-pyrazol-4-amine (1.2 equiv), potassium carbonate (2 equiv)
-
Solvent : Acetonitrile
-
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:1)
Alternative Pathways: Reductive Amination
To bypass bromination, reductive amination directly couples aldehyde intermediates with amines.
Aldehyde Intermediate Preparation
Oxidation of 1-ethyl-4-methyl-1H-pyrazol-5-methanol using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 25°C for 4 hours produces the corresponding aldehyde.
Coupling with 1-Methyl-1H-pyrazol-4-amine
The aldehyde reacts with 1-methyl-1H-pyrazol-4-amine in methanol at 50°C for 12 hours, followed by reduction with sodium borohydride (NaBH₄, 2 equiv) at 0°C for 1 hour.
-
Yield : 65–70%
-
Purity : >95% (HPLC)
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | 24 | 72 |
| DMF | 100 | 12 | 58 |
| Ethanol | 70 | 36 | 63 |
Polar aprotic solvents like acetonitrile enhance nucleophilicity, improving substitution efficiency.
Catalytic Enhancements
Adding tetrabutylammonium iodide (TBAI, 0.1 equiv) as a phase-transfer catalyst increases yields to 78% by facilitating anion exchange in biphasic systems.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, pyrazole-H), 3.91 (s, 3H, N–CH₃), 3.78 (q, J = 7.2 Hz, 2H, N–CH₂CH₃), 2.32 (s, 3H, C–CH₃).
-
HRMS : Calculated for C₁₁H₁₇N₅ [M+H]⁺: 219.1584; Found: 219.1586.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that similar pyrazole compounds could induce cytotoxicity in human cancer cell lines, suggesting that this compound may also possess similar properties due to its structural similarities .
Enzyme Inhibition
The compound's structure allows it to interact with various biological targets, particularly enzymes involved in metabolic pathways. Preliminary studies suggest that it may inhibit key enzymes related to cancer metabolism, potentially leading to therapeutic applications in oncology .
Proteomics Research
This compound is being explored for its role in proteomics. Its ability to bind specific proteins makes it a candidate for studying protein interactions and functions within cellular environments . This application is crucial for understanding disease mechanisms and developing targeted therapies.
Radical Scavenging Activity
Another area of interest is the compound's antioxidant properties. Pyrazole derivatives have shown potential as radical scavengers, which can protect cells from oxidative stress. This property is vital in developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders .
Pesticide Development
The unique chemical structure of this compound suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Compounds with similar pyrazole structures have been reported to exhibit herbicidal activity, making this compound a candidate for further exploration in agricultural applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antitumor activities .
Comparison with Similar Compounds
Key Observations :
- The target compound’s synthesis suffers from low yields (13–28%) compared to BIIB068 (50–70%), likely due to steric hindrance in bis-pyrazole systems .
- Cost limitations arise from the expensive 1-methyl-1H-pyrazol-4-amine ($99.50/g), whereas propyl or pyrimidine-based analogs may use cheaper precursors .

Key Observations :
- The target compound’s bis-pyrazole scaffold is less common in clinical kinase inhibitors compared to pyrimidine-thiazole (e.g., abemaciclib) or pyrimidine-pyrazole (e.g., BIIB068) hybrids .
- Pyrazole positional isomerism (e.g., 3-yl vs. 5-yl) can significantly alter binding affinity, as seen in CDK2 inhibitors .
Physicochemical Properties
Key Observations :
Patent and Commercial Landscape
- Commercial availability of 1-methyl-1H-pyrazol-4-amine (Sigma-Aldrich) supports scalability but at a high cost .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine with high purity and yield?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:
- Alkylation : Reacting a pyrazole precursor (e.g., 1-ethyl-4-methyl-1H-pyrazol-5-ylmethanol) with 1-methyl-1H-pyrazol-4-amine under basic conditions (e.g., cesium carbonate or potassium carbonate) in polar aprotic solvents like DMF or DMSO .
- Catalysis : Copper(I) bromide or palladium catalysts may enhance coupling efficiency in cross-coupling reactions, as seen in analogous pyrazole syntheses .
- Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is critical for isolating the product. Yield optimization requires precise temperature control (35–60°C) and inert atmospheres to prevent side reactions .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with reference data. For example, the ethyl group’s triplet (~1.3 ppm) and methyl groups’ singlets (~2.3–2.5 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with exact mass matching the molecular formula (CHN) .
- Infrared Spectroscopy (IR) : Detect amine N–H stretches (~3300 cm) and pyrazole ring vibrations (~1600 cm) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer: Design assays based on structural analogs:
- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates. For example, pyrazole derivatives often target enzymes like COX-2 .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination. Include positive controls (e.g., doxorubicin) .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) if homology modeling suggests affinity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reactants to identify rate-determining steps .
- Intermediate Trapping : Use quenching agents (e.g., methanol) to stabilize and isolate intermediates for characterization via LC-MS .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for alkylation steps .
Q. How should researchers address contradictory biological activity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., ethyl vs. propyl groups) and correlate changes with bioactivity. For example, fluorinated analogs in showed enhanced enzyme inhibition due to electronegativity .
- Solubility Profiling : Measure logP values (e.g., shake-flask method) to assess bioavailability discrepancies. Poor solubility may explain false negatives in cellular assays .
- Meta-Analysis : Cross-reference data with databases like PubChem to identify outliers or methodological biases (e.g., inconsistent cell lines) .
Q. What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of crystallized enzymes (e.g., PDB ID 1CX2). Focus on hydrogen bonding with pyrazole nitrogens and hydrophobic interactions with alkyl chains .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and conformational changes in aqueous environments .
- Pharmacophore Modeling : Identify essential features (e.g., amine groups, pyrazole rings) using tools like Phase (Schrödinger) to guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

